N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 . This compound is known for its unique chemical structure, which includes a phenoxyacetamide group and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The reaction can be summarized as follows:
- Dissolve 3,4-dimethoxyphenethylamine in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and solvent extraction to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide to form methoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure but lacks the phenoxyacetamide group.
N-Acetylhomoveratrylamine: Another related compound with similar functional groups.
3,4-Dimethoxyphenylethylamine: A precursor in the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide.
Uniqueness
This compound is unique due to its combination of a phenoxyacetamide group and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-9-8-14(12-17(16)22-2)10-11-19-18(20)13-23-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMTKWJGFHGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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